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Compound of Interest

Compound Name:
N-[4-(2-

hydroxyethyl)phenyl]acetamide

CAS No.: 83345-11-3

Cat. No.: B1335760

Get Quote

Technical Monograph: The Hydroxyethyl
Isostere in Analgesic Design
Therapeutic Evaluation of N-[4-(2-
hydroxyethyl)phenyl]acetamide[1]
Executive Summary: The Hepatotoxicity Paradox
Acetaminophen (Paracetamol/APAP) remains the gold standard for antipyresis and analgesia,

yet its safety profile is compromised by the formation of N-acetyl-p-benzoquinone imine

(NAPQI) via CYP450 metabolism.[1] The hepatotoxicity of APAP is directly linked to its phenolic

hydroxyl group, which facilitates the formation of this electrophilic toxic metabolite.[1]

N-[4-(2-hydroxyethyl)phenyl]acetamide represents a strategic structural modification: the

replacement of the phenolic hydroxyl with a 2-hydroxyethyl moiety.[1] This guide explores the

therapeutic hypothesis that this "homologation" retains the acetanilide pharmacophore required
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for central analgesia while electronically decoupling the oxygen from the aromatic ring, thereby

rendering the formation of a conjugated quinone imine impossible.[1]

Target Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Specialists.[1]

Chemical Profiling & Structural Logic[1]
2.1 Physicochemical Identity[1]

IUPAC Name: N-[4-(2-hydroxyethyl)phenyl]acetamide[1]

Common Alias: 4-Acetamidophenethyl alcohol[1]

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]

Structural Class: Acetanilide derivative; Bioisostere of Paracetamol.[1]

2.2 The "Safety by Design" Hypothesis
The primary failure mode of Paracetamol is metabolic activation.[1]

Paracetamol: The lone pairs on the phenolic oxygen are conjugated with the aromatic ring.[1]

CYP2E1 oxidation creates a radical that collapses into the highly reactive NAPQI.[1]

Target Molecule: The insertion of an ethylene bridge (–CH₂CH₂–) between the phenyl ring

and the hydroxyl group acts as an electronic insulator.[1] The oxygen lone pairs are no

longer in conjugation with the π-system of the ring.[1]

Result: Oxidation cannot produce a quinoid structure.[1] The metabolic pathway shifts

towards benign aliphatic oxidation or glucuronidation of the alcohol.[1]
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Feature
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N-[4-(2-
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Impact
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Alcohol)

Prevents NAPQI

formation

LogP (Calc) ~0.46 ~0.85
Improved BBB

permeability

H-Bond Donors 2 2
Retained receptor

binding potential

Metabolic Risk High (Quinone Imine)

Low

(Glucuronidation/Sulfa

tion)

Reduced

Hepatotoxicity

Therapeutic Applications & Mechanism of Action[1][3]
3.1 Primary Application: Non-Hepatotoxic Analgesic
The acetamide moiety (–NHCOCH₃) is preserved.[1][2] This group is critical for the inhibition of

cyclooxygenase (COX) enzymes in the CNS and the potential activation of the

endocannabinoid system (via FAAH-mediated deacetylation to the amine and subsequent

conjugation with arachidonic acid).[1]

Mechanism: Central COX-2 inhibition (peroxidase site) and TRPV1 modulation.[1]

Advantage: Unlike NSAIDs, it avoids gastric ulceration.[1] Unlike APAP, it avoids glutathione

depletion in the liver.[1]

3.2 Secondary Application: Prodrug Scaffold
The primary aliphatic alcohol is chemically more versatile than a phenol.[1] It serves as an

excellent handle for esterification with:

Amino acids (e.g., Glycine, Valine): To target peptide transporters (PEPT1) for enhanced oral

bioavailability.[1]
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Succinate/Phosphate: To create highly water-soluble prodrugs for intravenous (IV)

formulations.[1]

3.3 Pathway Visualization: Metabolic Divergence
The following diagram illustrates the mechanistic divergence that renders the hydroxyethyl

analog safer than the parent compound.
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Caption: Comparative metabolic fate showing the inability of the hydroxyethyl analog to form

the toxic NAPQI intermediate due to lack of electronic conjugation.
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Experimental Protocols for Validation
To validate the therapeutic potential, the following self-validating experimental workflows are

recommended.

4.1 Protocol A: Comparative Hepatotoxicity Assay
(HepG2/HepaRG)
Objective: Quantify the safety margin compared to Paracetamol.

Cell Culture: Seed HepG2 cells (1.5 x 10⁵ cells/well) in 96-well plates using DMEM with 10%

FBS. Allow 24h adhesion.

Starvation: Switch to serum-free medium for 12h to synchronize cell cycles and sensitize to

metabolic stress.

Treatment:

Vehicle Control: 0.1% DMSO.[1]

Positive Control (APAP): Dose-response curve (1 mM to 30 mM). Note: APAP toxicity

usually manifests >5 mM in vitro.[1]

Test Compound: N-[4-(2-hydroxyethyl)phenyl]acetamide (1 mM to 30 mM).

Incubation: 24 hours at 37°C, 5% CO₂.

Readout 1 (Membrane Integrity): LDH Release Assay. Collect 50 µL supernatant, mix with

LDH reaction mix, read Absorbance at 490 nm.

Readout 2 (Mitochondrial Health): MTT or ATP-Glo Assay on remaining cells.

Validation Criteria: The Test Compound must show a significantly higher IC₅₀ (>2x)

compared to APAP to be considered a viable lead.

4.2 Protocol B: COX-1/COX-2 Inhibition Screening
Objective: Confirm retention of the anti-inflammatory/analgesic mechanism.[1]
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System: Purified Ovine COX-1 and Human Recombinant COX-2 (Commercial Assay Kits,

e.g., Cayman Chemical).

Reaction: Incubate enzyme with Heme cofactor and Test Compound (0.1 µM – 100 µM) for

15 mins.

Substrate: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

Measurement: Monitor absorbance at 590 nm (peroxidase activity).

Data Analysis: Calculate IC₅₀.

Expectation: Weak inhibition of COX-1/2 (similar to Paracetamol).[1] High potency in this

assay is not expected; Paracetamol is a weak inhibitor in peroxide-rich environments.[1]

Alternative: If COX inhibition is low, proceed to FAAH (Fatty Acid Amide Hydrolase)

inhibition assays to investigate the endocannabinoid mechanism.[1]

Synthesis & Manufacturing Considerations
For researchers synthesizing this compound for testing, the following pathway ensures high

purity and yield.

4-Aminophenethyl alcohol
(Starting Material)

N-AcetylationAcetic Anhydride
(1.1 eq)

DCM / TEA
0°C -> RT

Crude Product Recrystallization
(Ethanol/Water)

Pure N-[4-(2-hydroxyethyl)phenyl]acetamide
(>98% Purity)

Click to download full resolution via product page

Caption: Standard acetylation workflow. Selective N-acetylation over O-acetylation is achieved

by controlling temperature (0°C) and stoichiometry.[1]
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Key Synthetic Note: The primary alcohol is less nucleophilic than the aniline amine.[1]

However, O-acetylation is a potential side reaction.[1] If O-acetylation occurs, mild basic

hydrolysis (K₂CO₃/MeOH) will selectively cleave the ester while leaving the acetamide intact.[1]
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Disclaimer:This document is a technical guide for research purposes only. N-[4-(2-
hydroxyethyl)phenyl]acetamide is an experimental chemical.[1][2] It has not been approved

by the FDA or EMA for human therapeutic use.[1] All synthesis and biological testing must be

conducted in accordance with local safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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